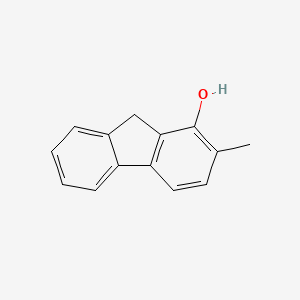
Benzyl (3-phenylpropyl)phosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3-phenylpropyl)phosphonochloridate is an organic compound that features a benzyl group, a phenylpropyl group, and a phosphonochloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-phenylpropyl)phosphonochloridate typically involves the reaction of benzyl alcohol with 3-phenylpropylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-phenylpropyl)phosphonochloridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonochloridate group to phosphonates.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), or sodium methoxide (NaOCH₃) can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonochloridates depending on the nucleophile used.
Scientific Research Applications
Benzyl (3-phenylpropyl)phosphonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (3-phenylpropyl)phosphonochloridate involves its interaction with molecular targets such as enzymes and receptors. The phosphonochloridate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the phosphonochloridate group.
Phenylpropyl chloride: Contains the phenylpropyl group but does not have the benzyl or phosphonochloridate moieties.
Phosphonochloridate derivatives: Compounds with different substituents on the phosphonochloridate group.
Uniqueness
Benzyl (3-phenylpropyl)phosphonochloridate is unique due to the presence of both benzyl and phenylpropyl groups along with the reactive phosphonochloridate moiety
Properties
CAS No. |
84699-31-0 |
|---|---|
Molecular Formula |
C16H18ClO2P |
Molecular Weight |
308.74 g/mol |
IUPAC Name |
3-[chloro(phenylmethoxy)phosphoryl]propylbenzene |
InChI |
InChI=1S/C16H18ClO2P/c17-20(18,19-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
InChI Key |
CXWGEBHUUYGLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCP(=O)(OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


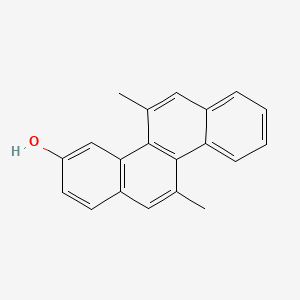
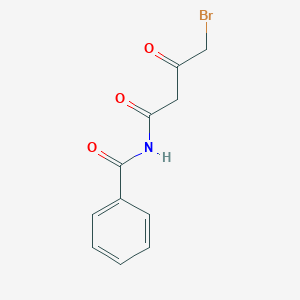
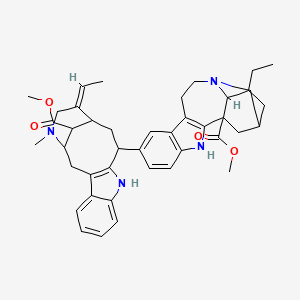
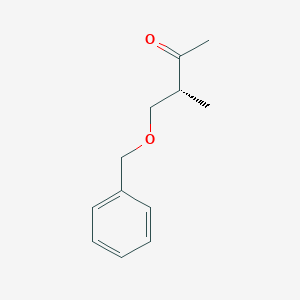
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
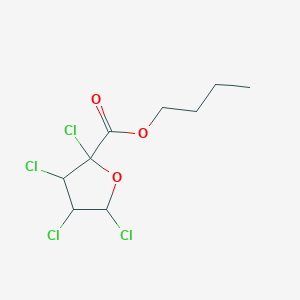
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
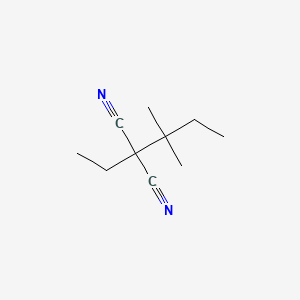
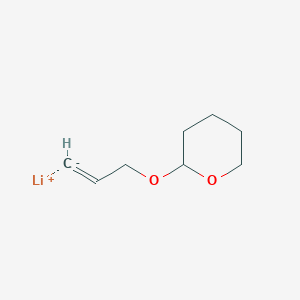

![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
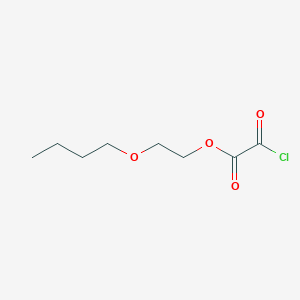
![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
